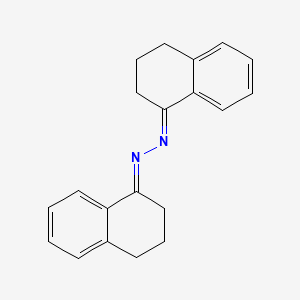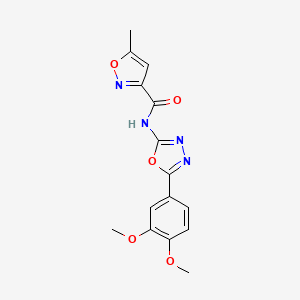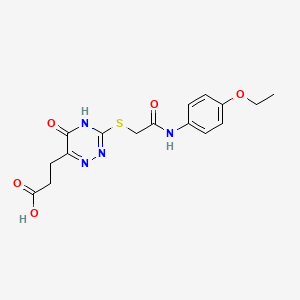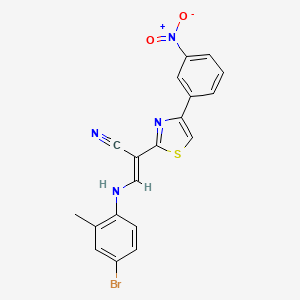
tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate, also known as TAPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TAPAC belongs to the class of azetidine-containing compounds, which have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been shown to inhibit HDACs by binding to the active site of the enzyme, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for the treatment of cancer. tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate symptoms associated with inflammatory diseases. Additionally, tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been found to inhibit the replication of several viruses, which can have important implications for the development of antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate in lab experiments is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying the role of these enzymes in disease progression. Additionally, tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been shown to exhibit a wide range of biological activities, which can provide insights into the mechanisms underlying various diseases. However, one of the limitations of using tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate. One of the areas of interest is the development of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the molecular mechanisms underlying the inhibitory activity of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate against HDACs and other enzymes. Additionally, the potential of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate as an antiviral agent is an area of active research, and further studies are needed to determine its efficacy against a wider range of viruses.
Méthodes De Synthèse
The synthesis of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate involves a multi-step process that starts with the reaction between tert-butyl 3-bromopyruvate and 5-amino-1H-pyrazole in the presence of a base. This reaction results in the formation of tert-butyl 3-(5-amino-1H-pyrazol-1-yl)acrylate, which is then subjected to a cyclization reaction with the help of an aziridine reagent. The final product, tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate, is obtained after purification and isolation steps.
Applications De Recherche Scientifique
Tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs), which play a crucial role in the progression of various diseases, including cancer. tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been found to inhibit the replication of several viruses, including HIV-1 and HCV.
Propriétés
IUPAC Name |
tert-butyl 3-(5-aminopyrazol-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-9(12)4-5-13-15/h4-5,8H,6-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIXBFGBRMKOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2616830.png)
![N-[4-(dimethylamino)benzyl]valine](/img/structure/B2616831.png)


![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)
![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)


![N-allyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2616840.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)

